molecular formula C13H12N2S B1205244 10-Methyl-3-phenothiazinamine

10-Methyl-3-phenothiazinamine

Cat. No. B1205244
M. Wt: 228.31 g/mol
InChI Key: HFXCUJLZEIBVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-3-phenothiazinamine is a member of phenothiazines.

Scientific Research Applications

1. Structural Analysis and Chemical Shifts

The novel compounds related to phenothiazine, including those similar to 10-Methyl-3-phenothiazinamine, have been characterized by crystallographical analyses and NMR, revealing insights into their molecular structure and the effects of intramolecular interactions on chemical shifts (Umezono & Okuno, 2013).

2. Neuroprotective Actions

Research has demonstrated the neuroprotective properties of Methylene Blue and its derivatives, which are closely related to 10-Methyl-3-phenothiazinamine. These compounds can enhance mitochondrial electron transfer and protect against neurotoxicity in vitro and in rodent models (Poteet et al., 2012).

3. Application in Lithium-Ion Batteries

Phenothiazine molecules, including 10-Methylphenothiazine, have been shown to be effective redox shuttle additives in lithium-ion batteries for overcharge and overdischarge protection, displaying stable performance over repeated cycles (Buhrmester et al., 2006).

4. Fluorescence and Photophysical Properties

Phenothiazine derivatives, such as those related to 10-Methyl-3-phenothiazinamine, exhibit fluorescence properties with potential applications in sensing and optoelectronics. Structural investigations and computational studies highlight their unique photophysical characteristics (Gaina et al., 2012).

5. Photosensitizers for Medical Applications

Phenothiazinium compounds, closely related to 10-Methyl-3-phenothiazinamine, have been used as photosensitizers in the photodynamic therapy of cancer and microbial infections. Their low toxicity and efficient photosensitizing properties make them suitable for various clinical applications (Wainwright, 2005).

6. Application in Photocatalytic Hydrogen Production

Studies on thiophenothiazine-based organic sensitizers, closely related to 10-Methyl-3-phenothiazinamine, have shown their effectiveness in photocatalytic hydrogen production from water splitting. These compounds demonstrate high hydrogen production efficiency and quantum yield (Tiwari et al., 2015).

7. Antibacterial Activity

Phenothiazine derivatives, including those related to 10-Methyl-3-phenothiazinamine, have been synthesized and evaluated for their antibacterial activity, showing promising results against various bacterial strains (Vasudha et al., 2016).

properties

Product Name

10-Methyl-3-phenothiazinamine

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

10-methylphenothiazin-3-amine

InChI

InChI=1S/C13H12N2S/c1-15-10-4-2-3-5-12(10)16-13-8-9(14)6-7-11(13)15/h2-8H,14H2,1H3

InChI Key

HFXCUJLZEIBVQQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)N)SC3=CC=CC=C31

solubility

25.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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